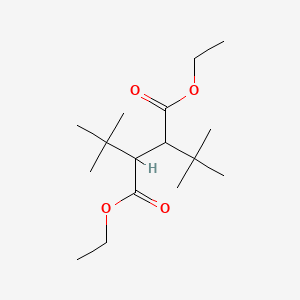
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two tert-butyl groups attached to the butanedioic acid backbone, making it a diethyl ester derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.
化学反応の分析
Types of Reactions
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
科学的研究の応用
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active butanedioic acid, which can then participate in various biochemical reactions. The tert-butyl groups may influence the compound’s stability and reactivity, affecting its overall mechanism of action.
類似化合物との比較
Similar Compounds
Butanedioic acid, dimethyl ester: Similar ester derivative with methyl groups instead of tert-butyl groups.
Butanedioic acid, diethyl ester: Lacks the tert-butyl groups, making it less sterically hindered.
Butanedioic acid, 2,3-dimethyl-, diethyl ester: Contains methyl groups at the 2,3-positions instead of tert-butyl groups.
Uniqueness
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester is unique due to the presence of bulky tert-butyl groups, which can significantly influence its chemical properties and reactivity. These groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
特性
CAS番号 |
344316-90-1 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC名 |
diethyl 2,3-ditert-butylbutanedioate |
InChI |
InChI=1S/C16H30O4/c1-9-19-13(17)11(15(3,4)5)12(16(6,7)8)14(18)20-10-2/h11-12H,9-10H2,1-8H3 |
InChIキー |
ZUCVTIPWILNAMK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C(=O)OCC)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















